1H-苯并咪唑-5-磺酸

描述

1H-Benzimidazole-5-sulfonic acid, also known as phenylbenzimidazole sulfonic acid or ensulizole, is a common sunscreen agent . It is primarily a UVB protecting agent providing only minimal UVA protection . The free acid is poorly soluble in water, so it is only used as its soluble salts .

Synthesis Analysis

Benzimidazole derivatives have been synthesized through various methods. For instance, aminomethylation of benzimidazole derivative with different secondary amines has been performed to synthesize novel Mannich bases . Another method involves the reduction of 2-nitro-4-methylacetanilide .

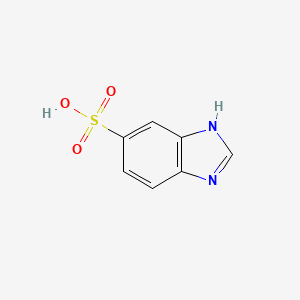

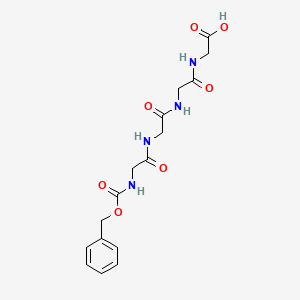

Molecular Structure Analysis

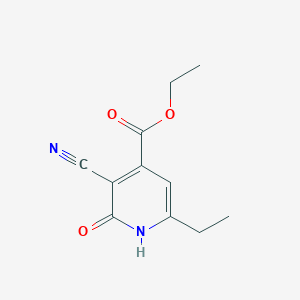

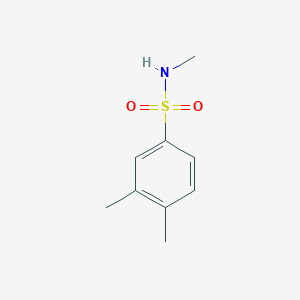

The molecular structure of 1H-Benzimidazole-5-sulfonic acid is based on structures generated from information available in ECHA’s databases . The molecular formula is C13H10N2O3S .

Chemical Reactions Analysis

Benzimidazole derivatives have shown a wide range of pharmacological properties . The addition of cyano or carboxyl group at the 5-position of the benzimidazole nucleus was responsible for exhibiting medium to high potency against several free radicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole-5-sulfonic acid are available in the ECHA databases . The molecular weight is 274.29 g·mol−1 .

科学研究应用

医药应用

1H-苯并咪唑-5-磺酸在制药行业中展现出巨大潜力。 它是防晒剂配方中的关键成分,作为一种具有最小UVA防护作用的UVB防护剂 。 该化合物还被探索作为开发抗菌药物的潜在候选者,特别是作为谷氨酸消旋酶(GR)抑制剂 .

材料科学应用

在材料科学领域,1H-苯并咪唑-5-磺酸衍生物被用作染料和聚合物合成的中间体。 它们在化学传感、晶体工程、荧光应用和腐蚀科学中发挥着重要作用 。 这些应用利用了苯并咪唑化合物的独特性质,创造出具有特定所需特性的先进材料。

作用机制

Target of Action

1H-Benzimidazole-5-sulfonic acid, also known as Ensulizole or Phenylbenzimidazole Sulfonic Acid (PBSA), is primarily used as a UV absorber . It is a water-soluble sunscreen ingredient that can strongly absorb UVB and partially absorb UVA . The primary target of this compound is the reactive oxygen species (ROS) generated by ultraviolet or sunlight exposure .

Mode of Action

The mode of action of 1H-Benzimidazole-5-sulfonic acid involves the absorption of UV radiation, which prevents the formation of ROS . By absorbing UVB and partially UVA, it prevents the generation of ROS that can cause DNA damage .

Biochemical Pathways

These include pathways related to DNA repair, cell signaling, and apoptosis .

Pharmacokinetics

Given its water solubility, it is likely to have good bioavailability .

Result of Action

The primary result of the action of 1H-Benzimidazole-5-sulfonic acid is the prevention of DNA damage caused by ROS . By absorbing UV radiation, it reduces the formation of ROS, thereby protecting the DNA from damage. This makes it an effective ingredient in sunscreens and other cosmetic products that provide UV protection .

Action Environment

The efficacy and stability of 1H-Benzimidazole-5-sulfonic acid can be influenced by various environmental factors. For instance, its UV absorption capacity can be affected by the intensity of UV radiation in the environment . Furthermore, its stability may be influenced by factors such as temperature and pH . .

安全和危害

生化分析

Biochemical Properties

1H-Benzimidazole-5-sulfonic acid plays a significant role in biochemical reactions. It can generate reactive oxygen species (ROS) when exposed to ultraviolet light or sunlight . This property allows it to disrupt DNA, which is a crucial process in various biochemical reactions .

Cellular Effects

The effects of 1H-Benzimidazole-5-sulfonic acid on cells are primarily related to its ability to generate ROS. ROS are chemically reactive molecules that can cause damage to cell structures, including lipids, proteins, and DNA . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazole-5-sulfonic acid is largely based on its ability to generate ROS. ROS can cause oxidative stress in cells, leading to various cellular responses. These include the activation or inhibition of enzymes, changes in gene expression, and even cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazole-5-sulfonic acid can change over time. For instance, under UV irradiation, a complete removal of 40.0 μM parent PBSA and a 25% decrease in TOC are achieved with 190 min . This suggests that the compound may degrade over time under certain conditions .

属性

IUPAC Name |

3H-benzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLKZBRLFFGAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325839 | |

| Record name | 1H-Benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27503-78-2 | |

| Record name | 1H-Benzimidazole-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 519856 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzimidazolesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How did structural modifications of PBSA affect its UV-protective properties?

A2: The researchers introduced hydroxyl groups to the phenyl ring of PBSA and substituted the functional group at position 5 of the benzimidazole ring []. Surprisingly, while some modified molecules lost significant UV-filtering activity, they exhibited potent UV-filtering booster capabilities when combined with existing commercial UVB and UVA filters []. This finding highlights the potential of these novel compounds to enhance the efficacy of current sunscreen formulations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)